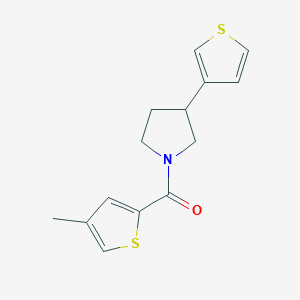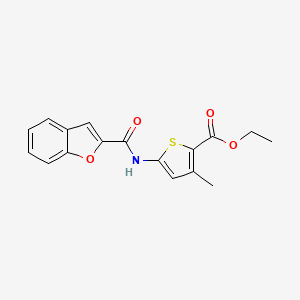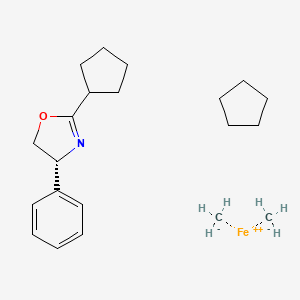
Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) is a complex organometallic compound It features a unique combination of cyclopentane, phenyl, and oxazole groups coordinated to an iron(2+) center
Vorbereitungsmethoden
The synthesis of Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) typically involves multi-step organic synthesis techniques. The preparation starts with the formation of the oxazole ring, followed by the introduction of the cyclopentyl and phenyl groups. The final step involves the coordination of the iron(2+) ion to the organic ligand. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
Analyse Chemischer Reaktionen
Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl and cyclopentyl groups can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of advanced materials with unique properties, such as high strength and conductivity.
Wirkmechanismus
The mechanism of action of Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) involves its interaction with molecular targets through coordination chemistry. The iron(2+) center can participate in redox reactions, while the organic ligand can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) can be compared with similar compounds such as:
- Carbanide;cyclopentane;zirconium(+4) cation
- Carbanide;cyclopentane;hafnium(+4) cation
- Carbanide;cyclopentane;1-cyclopentyl-N,N-dimethylmethanamine;iron(2+) These compounds share similar structural features but differ in their metal centers and specific substituents, which can lead to differences in their chemical reactivity and applications.
Eigenschaften
IUPAC Name |
carbanide;cyclopentane;(4R)-2-cyclopentyl-4-phenyl-4,5-dihydro-1,3-oxazole;iron(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.C5H10.2CH3.Fe/c1-2-6-11(7-3-1)13-10-16-14(15-13)12-8-4-5-9-12;1-2-4-5-3-1;;;/h1-3,6-7,12-13H,4-5,8-10H2;1-5H2;2*1H3;/q;;2*-1;+2/t13-;;;;/m0..../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQZISHQTPBDRB-AHJYMZSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)C2=NC(CO2)C3=CC=CC=C3.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[CH3-].[CH3-].C1CCCC1.C1CCC(C1)C2=N[C@@H](CO2)C3=CC=CC=C3.[Fe+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33FeNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-bromo-2-{(E)-[(2,5-dimethoxybenzyl)imino]methyl}phenol](/img/structure/B2644866.png)
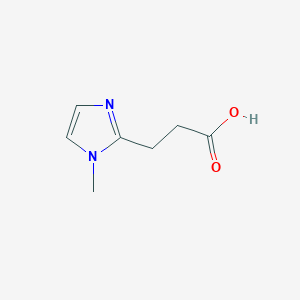
![1-methyl-9-(4-methylphenyl)-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2644869.png)
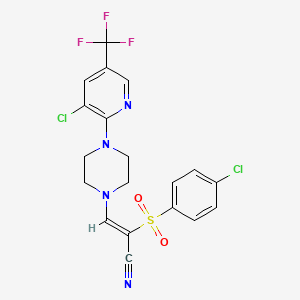
![N-[(2E)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]naphthalene-1-carboxamide](/img/structure/B2644872.png)
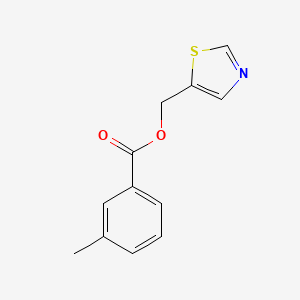
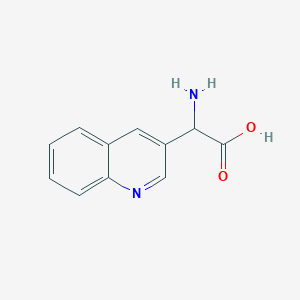
![4-[4-(Dimethylamino)anilino]-2-(3-methoxypropylamino)-4-oxobutanoic acid](/img/structure/B2644875.png)
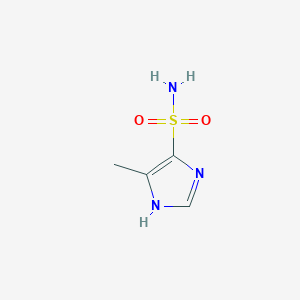
![6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2644879.png)
![N-(4-ethylphenyl)-2-{9-fluoro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}acetamide](/img/structure/B2644880.png)
